molecular formula C5H3ClFNO B1592776 2-Chloro-5-fluoropyridine 1-oxide CAS No. 405230-79-7

2-Chloro-5-fluoropyridine 1-oxide

Cat. No. B1592776
M. Wt: 147.53 g/mol
InChI Key: FOAJNTAVEGJKON-UHFFFAOYSA-N
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Description

2-Chloro-5-fluoropyridine 1-oxide is a chemical compound with the molecular formula C5H3ClFNO . It is used as an intermediate for the synthesis of pharmaceutical agents and biologically active compounds .


Molecular Structure Analysis

The molecular structure of 2-Chloro-5-fluoropyridine 1-oxide consists of a pyridine ring with a chlorine atom and a fluorine atom attached to the 2nd and 5th carbon atoms, respectively. An oxygen atom is also attached to the pyridine ring .


Physical And Chemical Properties Analysis

2-Chloro-5-fluoropyridine 1-oxide is a solid compound with a molecular weight of 147.54 g/mol . It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Catalytic Fluorination

2-Chloro-5-fluoropyridine 1-oxide has been utilized in the catalytic fluorination of 2-chloropyridine. A study demonstrated the selective preparation of 2-fluoropyridine using this compound with HF as the fluorinating agent, using various metal oxide catalysts such as MgO and CeO2. This process emphasizes the role of 2-chloro-5-fluoropyridine 1-oxide in facilitating fluorination reactions in chemical synthesis (Cochon et al., 2010).

Synthesis of Fluoropyridines

In another research, 2-chloro-5-fluoropyridine 1-oxide was used in synthesizing 2-amino-5-fluoropyridines. This study illustrated the compound's potential as a starting material for the preparation of various pyridine derivatives, which are essential intermediates in pharmaceutical and agrochemical industries (Hand & Baker, 1989).

Reactions with Amino-acid Derivatives

2-Chloro-5-fluoropyridine 1-oxide has also been involved in reactions with amino-acid derivatives. It provides a pathway for N-terminal analysis of peptides and can be used for carboxy-activation in reactions with carboxylic acids. This highlights its utility in peptide and protein chemistry (Sarantakis et al., 1968).

Preparation of Pyridinecarboxylic Acids and Iodopyridines

A study explored the use of 2-chloro-5-fluoropyridine 1-oxide in preparing pyridinecarboxylic acids and iodopyridines. This involved consecutive treatments with lithium diisopropylamide and carbon dioxide or iodine, showcasing its versatility in the synthesis of complex organic molecules (Schlosser & Bobbio, 2002).

Role in Photolytic Destruction in Wastewaters

Interestingly, 2-chloro-5-fluoropyridine 1-oxide is also relevant in environmental chemistry. It was studied for its degradation under ultraviolet irradiation in wastewater treatments. This research indicates its potential for environmental cleanup, particularly in degrading contaminants from pharmaceutical processes (Stapleton et al., 2006).

Safety And Hazards

2-Chloro-5-fluoropyridine 1-oxide is classified as a hazardous substance. It is flammable and harmful if inhaled. It may cause respiratory irritation, skin irritation, and serious eye damage .

properties

IUPAC Name

2-chloro-5-fluoro-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClFNO/c6-5-2-1-4(7)3-8(5)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOAJNTAVEGJKON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=[N+](C=C1F)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20624363
Record name 2-Chloro-5-fluoro-1-oxo-1lambda~5~-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20624363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-fluoropyridine 1-oxide

CAS RN

405230-79-7
Record name Pyridine, 2-chloro-5-fluoro-, 1-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=405230-79-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-5-fluoro-1-oxo-1lambda~5~-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20624363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Chloro-5-fluoropyridine (9), a highly volatile substance, was synthesized from thermolysis of 2-chloro-5-pyridinediazonium tetrafluoroborate (8). Hand, E. S.; Baker, D. C. Synthesis 1989, 905-908. The isolation of 9 by the literature procedure was very complicated, in that it included repeated extractions, repeated distillations, treatment with sulfuric acid and sodium hydroxide, and steam distillation. In our hands, the reported yield of 70% was difficult to obtain after these operations. To improve upon these complicated procedures, following the thermolysis of compound 8, the reaction mixture was directly treated with 50% hydrogen peroxide and trifluoroacetic acid to give 2-chloro-5-fluoropyridine-N-oxide (10), which was easily isolated, with a total yield of 73%. Nitration of 10, followed by catalytic hydrogenation of the resulting 2-chloro-5-fluoro-4-nitropyridine-1-oxide (11) removed the N-oxide function, as well as reduced the nitro group to give the desired 4-amino-2-chloro-5-fluoropyridine (12). N-Oxidation of commercially available 2,5-dichloropyridine (13), followed by nitration and reduction yielded 4-amino-2,5-dichloropyridine (16).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MC Liu, MZ Luo, DE Mozdziesz, TS Lin† 1… - … and Nucleic Acids, 2001 - Taylor & Francis
… 2-Chloro-5-fluoropyridine-1-oxide (10). A suspension of 2-chloro-5-pyridinediazonium tetrafluoroborateCitation[18] (8, 7.6 g, 33.4 mmol) in dry heptane (50 mL) was heated to 105C (oil …
Number of citations: 28 www.tandfonline.com

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